molecular formula C18H14N4O B2741084 1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893956-33-7

1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2741084
CAS No.: 893956-33-7
M. Wt: 302.337
InChI Key: WWZRERIBVLLQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine is a chemical scaffold of high interest in anticancer research, specifically in the development of kinase-targeted therapies. The 1H-pyrazolo[3,4-d]pyrimidine core is a established bioisostere of the adenine moiety of ATP, allowing it to act as a competitive inhibitor for ATP-binding sites in various kinase domains . This structural similarity facilitates the design of molecules that can selectively target and inhibit key oncogenic drivers. Research on analogs featuring this scaffold has demonstrated significant potential in inhibiting pivotal kinase targets such as the Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms (e.g., EGFRT790M), as well as Vascular Endothelial Growth Factor Receptor (VGFR2) . Inhibition of these targets can lead to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of cell migration and angiogenesis . The specific substitution pattern of this compound, featuring a phenyl group at the 1-position and a p-tolyloxy group at the 4-position, is designed to probe key interactions within the kinase's hydrophobic regions, making it a valuable tool for structure-activity relationship (SAR) studies . This compound is intended for research purposes to further explore the mechanism of kinase inhibition and to develop novel multi-targeted anticancer agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methylphenoxy)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-13-7-9-15(10-8-13)23-18-16-11-21-22(17(16)19-12-20-18)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZRERIBVLLQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely adopted method involves the introduction of the p-tolyloxy group through nucleophilic substitution of a 4-chloro precursor. As demonstrated in recent studies, the chlorination of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) yields 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) in high purity. Subsequent displacement of the chloride with p-tolyloxide nucleophile proceeds under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Optimization Insights :

  • Temperature : Reactions conducted at 80–100°C for 12–24 hours achieve >70% conversion, as inferred from analogous hydrazinolysis conditions.
  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of p-cresol to generate the p-tolyloxide anion.
  • Limitations : Competing hydrolysis of the chloro intermediate may occur if moisture is present, necessitating anhydrous conditions.

Representative Procedure :

  • Chlorination: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (10 mmol) is refluxed with POCl₃ (15 mmol) and TMA (1.5 eq) in dry dichloroethane for 6 hours to yield 2 .
  • Substitution: 2 is treated with p-tolyloxide (generated in situ from p-cresol and NaH) in DMF at 90°C for 18 hours. The crude product is purified via column chromatography (hexane/ethyl acetate 3:1).

Mitsunobu Reaction with 4-Hydroxy Precursor

For substrates bearing a 4-hydroxyl group, the Mitsunobu reaction offers a robust pathway to install the p-tolyloxy moiety. This method avoids harsh conditions and leverages stereochemical control. Starting from 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (3 ), the reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple p-cresol efficiently.

Key Advantages :

  • Yield : Reported yields for analogous aryl ether formations exceed 65%.
  • Selectivity : Exclusive formation of the desired regioisomer due to the mechanism’s reliance on hydroxyl group activation.

Procedure :

  • 3 (5 mmol), p-cresol (6 mmol), DIAD (6 mmol), and PPh₃ (6 mmol) are stirred in tetrahydrofuran (THF) at 0°C under nitrogen.
  • The mixture warms to room temperature and reacts for 12 hours.
  • Purification via recrystallization from ethanol yields the title compound.

Multi-Component One-Pot Synthesis

Innovative four-component reactions (4-CR) provide a streamlined approach to construct the pyrazolo[3,4-d]pyrimidine core while incorporating the p-tolyloxy group in situ. Adapted from methodologies by Zhang et al., this route combines hydrazine derivatives, methylenemalononitrile, aldehydes, and p-tolyl alcohol under basic catalysis.

Mechanistic Pathway :

  • Formation of 5-Aminopyrazole-4-carbonitrile : Hydrazine reacts with methylenemalononitrile to generate the pyrazole intermediate.
  • Schiff Base Formation : Condensation with an aldehyde introduces the arylidene moiety.
  • Cyclization and Alkoxylation : Sodium p-tolyloxide catalyzes ring closure and etherification at position 4.

Conditions and Yield :

  • Catalyst : Sodium p-tolyloxide (1.2 eq) in p-tolyl alcohol at 60°C for 8 hours.
  • Yield : ~55% (extrapolated from analogous ethoxy derivatives).

Comparative Analysis of Synthetic Methods

Method Starting Material Reaction Time Yield Key Advantage
SNAr 4-Chloro intermediate 18–24 h 70–75% Scalability for industrial use
Mitsunobu 4-Hydroxy precursor 12 h 65–70% Mild conditions, high selectivity
Multi-Component Synthesis Hydrazine, aldehyde, p-tolyl alcohol 8–10 h 50–55% One-pot convenience

Critical Considerations :

  • Functional Group Tolerance : The SNAr method is sensitive to electron-deficient aryl groups, whereas Mitsunobu accommodates diverse substitution patterns.
  • Cost Efficiency : Multi-component synthesis reduces intermediate isolation but requires stoichiometric base.

Characterization and Analytical Validation

Successful synthesis is confirmed through spectroscopic and crystallographic data:

  • ¹H NMR : Aromatic protons of the p-tolyloxy group appear as a doublet at δ 7.05–7.15 ppm (J = 8.5 Hz), while the pyrazolo[3,4-d]pyrimidine protons resonate as singlets between δ 8.30–8.50 ppm.
  • IR : Stretching vibrations at 1240 cm⁻¹ (C-O-C) and 1600 cm⁻¹ (C=N) align with ether and heterocyclic functionalities.
  • X-ray Diffraction : Planarity of the pyrazolo[3,4-d]pyrimidine core and dihedral angles between substituents validate molecular geometry.

Chemical Reactions Analysis

Core Functionalization via Halogenation and Cross-Coupling

The pyrazolo[3,4-d]pyrimidine core undergoes regioselective halogenation, enabling subsequent cross-coupling reactions. For example:

  • Chlorination at position 6 using POCl₃/PCl₅ (110°C, 6 h) converts hydroxyl groups to chloro substituents with >85% efficiency .

  • Palladium-catalyzed Stille coupling at position 3 replaces bromine atoms with aryl/alkenyl groups (e.g., using tributyl(vinyl)tin, 90°C, 12 h) .

Table 1: Representative Halogenation and Coupling Reactions

PositionReaction TypeConditionsYieldSource
C3Stille couplingPd(PPh₃)₄, DMF, 90°C78%
C6ChlorinationPOCl₃/PCl₅, 110°C89%

Ether Bond Reactivity at Position 4

The p-tolyloxy group at position 4 participates in:

  • Acid-catalyzed cleavage (e.g., HBr/AcOH, reflux) to regenerate hydroxyl groups.

  • Nucleophilic substitution with amines or thiols under microwave irradiation (e.g., 150°C, 20 min) .

Key Observations :

  • Microwave-assisted reactions reduce reaction times by 90% compared to conventional heating (e.g., 10 min vs. 7 h) .

  • Steric hindrance from the p-tolyl group limits reactivity at position 4 unless activated by electron-withdrawing substituents .

N1-Alkylation and Arylation

The N1-phenyl group undergoes:

  • Direct arylation via Buchwald-Hartwig coupling (Pd₂(dba)₃, XPhos, 100°C) to introduce heteroaryl substituents .

  • Deprotection-alkylation sequences using trityl groups to enable site-selective modifications .

Example Pathway :

  • Trityl protection of N1 (TrCl, DIPEA, CH₂Cl₂, 25°C).

  • Alkylation with propargyl bromide (K₂CO₃, DMF, 60°C).

  • Trityl deprotection (TFA/CH₂Cl₂) .

Ring Expansion and Fusion Reactions

The core participates in annulation reactions to form polycyclic systems:

  • Oxadiazole fusion via cyclocondensation with hydrazides (Ac₂O, 140°C, 5 h) .

  • Pyrimidine ring expansion using urea fusion (180°C, 2 h) to generate fused quinazoline analogs .

Table 2: Annulation Reaction Outcomes

Product TypeConditionsYieldBiological Activity
1,3,4-Oxadiazole derivativesAc₂O, 140°C72%Antitubercular
Quinazoline hybridsUrea fusion, 180°C68%Anticancer

Electrophilic Aromatic Substitution

The p-tolyl moiety undergoes:

  • Nitration (HNO₃/H₂SO₄, 0°C) with meta-directing effects from the ether oxygen.

  • Sulfonation (ClSO₃H, 50°C) to introduce sulfonic acid groups for solubility enhancement .

Comparative Reactivity Analysis

Positional reactivity hierarchy :

  • C3/C6 : Highest due to electron-deficient pyrimidine ring.

  • N1 : Moderate, dependent on protecting group strategy.

  • C4-p-tolyloxy : Lowest without activation.

Microwave vs. Conventional Synthesis :

ParameterMicrowave MethodConventional Method
Reaction Time8–12 min6–9 h
Yield Improvement+15–22%Baseline
Byproduct Formation<5%10–18%
Data aggregated from

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole derivatives with phenolic compounds. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the compound's identity and purity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, research on various cancer cell lines has shown that these compounds can inhibit cell proliferation effectively. The following table summarizes the cytotoxicity of this compound against selected cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in mediating inflammation. The pharmacological screening demonstrated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold possess lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

Antimicrobial Activity

Some derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, making these compounds potential candidates for further development as antimicrobial agents .

Neurological Applications

There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidines may have neuroprotective effects. Preliminary studies indicate their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and providing neuroprotection against oxidative stress .

Case Studies

  • Anticancer Activity Study : A study conducted on A549 lung cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM. This suggests its potential as a lead compound for developing new cancer therapies.
  • Anti-inflammatory Evaluation : In a comparative study against Diclofenac, several pyrazolo[3,4-d]pyrimidine derivatives were found to have lower ulcerogenic effects while maintaining anti-inflammatory efficacy, highlighting their therapeutic promise .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Modifications at the 4-Position

The 4-position of pyrazolo[3,4-d]pyrimidine is a critical site for functionalization. Below is a comparative analysis of key derivatives:

Compound Name 4-Substituent Key Properties/Biological Activity Reference
1-Phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine p-Tolyloxy (C₆H₄-O-CH₃) Moderate lipophilicity; potential kinase inhibition via aromatic interactions N/A
1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Piperazinyl (N-linked) Enhanced solubility in acidic conditions; FLT3 inhibitor activity (IC₅₀ = 0.12 µM)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine Hybrid structure with extended π-system; antitumor activity via dual-target inhibition
4-(p-Tolylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine p-Tolylsulfonyl (SO₂-C₆H₄-CH₃) Electron-withdrawing group; improved metabolic stability but reduced reactivity
6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Amino (NH₂) Antileishmanial activity (EC₅₀ = 1.8 µM); high solubility due to polar group

Key Observations :

  • Lipophilicity : The p-tolyloxy group (logP ~3.5–4.0 estimated) offers balanced hydrophobicity compared to the highly polar piperazinyl (logP ~2.5) and sulfonyl (logP ~3.8) groups.
  • Biological Activity: Piperazinyl derivatives exhibit strong kinase inhibition (e.g., FLT3), while amino-substituted analogs target parasitic enzymes. The p-tolyloxy group’s role in kinase binding remains underexplored but is hypothesized to mimic ATP’s adenine interactions .

Reactivity Trends :

  • Electron-rich substituents (e.g., piperazinyl) enhance NAS rates, while bulky groups (e.g., p-tolylsulfonyl) may require harsher conditions.

Physicochemical and Spectroscopic Properties

Property This compound 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-(p-Tolylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular Weight ~335.37 g/mol ~356.43 g/mol ~387.44 g/mol
logP (Predicted) ~3.8 ~2.5 ~3.9
¹H NMR (Key Signals) δ 2.35 (CH₃), 6.8–7.4 (aromatic) δ 3.2–3.5 (piperazine CH₂), 10.8–11.1 (NH) δ 2.45 (CH₃), 7.6–8.1 (sulfonyl-aromatic)

Notes:

  • The p-tolyloxy group’s methyl protons appear as a singlet near δ 2.35, distinct from piperazinyl NH (δ ~10–11) or sulfonyl-aromatic protons (δ >7.5).
  • The target compound’s logP aligns with orally bioavailable kinase inhibitors (logP 3–5), suggesting favorable absorption .

Biological Activity

1-Phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16N4O\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}

This compound features a pyrazolo[3,4-d]pyrimidine core with a phenyl and p-tolyloxy substituent, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth. For example, some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells .
CompoundIC50 (µM)Target
5i0.3EGFR
5i7.60VEGFR2

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Notably, studies have reported its effectiveness against dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway that is often targeted in cancer therapy.

  • Inhibition Studies : In vitro assays have shown that certain derivatives can significantly inhibit DHFR activity, paralleling the effects of classical antifolate drugs like methotrexate. This inhibition leads to decreased proliferation of cancer cells that are resistant to standard treatments .

Antimicrobial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial and antifungal activities. Research indicates that derivatives can effectively combat various pathogenic fungi and bacteria by disrupting cellular integrity and inhibiting growth .

Case Studies

Several case studies illustrate the compound's biological efficacy:

  • Antitumor Evaluation : A study involving structural analogs of this compound found that these compounds could induce apoptosis in MCF-7 cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
  • Enzyme Inhibition : Another investigation focused on the DHFR inhibition capabilities of these compounds revealed promising results in both enzyme assays and cellular models, suggesting their potential as effective antitumor agents .

Q & A

Q. What are the common synthetic pathways for 1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Reacting a pyrazolo[3,4-d]pyrimidine core (e.g., 4-chloro intermediate) with p-tolyloxy derivatives under dry acetonitrile or dichloromethane, often with a base to deprotonate the phenolic oxygen .
  • Step 2 : Purification via recrystallization from polar solvents (e.g., ethanol or acetonitrile) to isolate the final product. Key characterization includes ¹H NMR (e.g., aromatic protons at δ 7.3–8.4 ppm, methoxy/methyl signals in substituted derivatives) and IR (C-O-C stretching at ~1250 cm⁻¹) .

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
    • ¹H NMR identifies substituent patterns (e.g., downfield NH protons at δ 10.8–11.1 ppm in thiourea derivatives) .
    • IR confirms functional groups like urea (C=O at ~1650 cm⁻¹) or thiourea (C=S at ~1250 cm⁻¹) .
  • X-ray crystallography : Used to resolve bond lengths (e.g., C–N bonds in the pyrazolo[3,4-d]pyrimidine core at ~1.48 Å) and packing interactions. SHELX software is commonly employed for refinement .

Q. What preliminary biological assays are used to evaluate its activity?

  • Kinase inhibition : FLT3 and VEGFR2 inhibition are tested via enzymatic assays using MV4-11 leukemia cells, with IC₅₀ values calculated from dose-response curves .
  • Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus) to determine MIC values .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize potency?

  • Substituent variation : Systematic replacement of the p-tolyloxy group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., piperazine) to enhance target binding .
  • Bioisosteric replacement : Exchanging oxygen with sulfur (e.g., thiourea derivatives) to improve metabolic stability. Activity is validated via in vitro kinase assays and transgenic zebrafish angiogenesis models .

Q. What computational methods support binding interaction analysis?

  • Molecular dynamics (MD) simulations : Run for 50–100 ns to study ligand-protein stability (e.g., FLT3 binding pocket). Parameters include RMSD (<2.0 Å) and hydrogen bond occupancy (>80% with key residues like Asp 698) .
  • Docking studies : Schrödinger Suite or AutoDock Vina is used to predict binding poses. Focus on π-π stacking (aryl groups) and hydrophobic interactions (methyl/p-tolyl groups) .

Q. How are in vivo efficacy and toxicity profiles assessed?

  • Xenograft models : MV4-11 AML cells implanted in nude mice, with compound 33 (a derivative) showing tumor regression at 10 mg/kg/day via oral gavage. Toxicity is monitored via body weight loss and histopathology .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability are determined using LC-MS/MS. Dose optimization balances efficacy (IC₅₀ < 50 nM) and safety (LD₅₀ > 500 mg/kg) .

Q. How do crystallographic studies inform drug design?

  • Electron density maps : SHELXL refines structures to identify conformational flexibility (e.g., rotation of p-tolyloxy group). Bond angles (e.g., N–C–O at 120°) guide steric modifications .
  • Polymorph screening : High-throughput crystallization (e.g., solvent evaporation) identifies stable forms with improved solubility .

Data Contradictions and Resolution

  • Biological activity variability : Derivatives with para-substituted aryl groups show conflicting FLT3 inhibition (e.g., methoxy enhances activity in MV4-11 cells but reduces zebrafish angiogenesis inhibition). Resolution involves orthogonal assays (e.g., Western blotting for p-FLT3 suppression) .
  • Synthetic yields : Reactions in acetonitrile vs. dichloromethane yield differences (61–77%). Optimization includes temperature control (0–5°C for exothermic steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.